![molecular formula C19H21N3O B5623940 N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide, commonly known as MBP, is a chemical compound that belongs to the benzimidazole class of compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 335.46 g/mol. MBP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MBP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MBP has been shown to have a variety of biochemical and physiological effects in different organisms. In humans, MBP has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In animals, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In plants, MBP has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide.
実験室実験の利点と制限
One of the main advantages of using MBP in lab experiments is its versatility. MBP can be used in a variety of applications, including as a drug delivery agent, fluorescent probe, and pesticide. Additionally, MBP is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using MBP in lab experiments is its potential toxicity. MBP has been shown to have cytotoxic effects on certain cell types, and its use in vivo may be limited by its potential side effects.
将来の方向性
There are many potential future directions for research involving MBP. One area of interest is the development of new drug delivery systems using MBP as a carrier. Another area of interest is the investigation of MBP's potential as a fluorescent probe for bioimaging. Additionally, further research is needed to fully understand the mechanism of action of MBP and its potential applications in various fields, including medicine, agriculture, and industry.
合成法
MBP can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most commonly used methods involves the reaction of 2-methylbenzylamine with 2-carbamoylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
MBP has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, MBP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a drug delivery agent and as a fluorescent probe for bioimaging. In the agricultural field, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In the industrial field, MBP has been investigated for its potential use in the synthesis of new materials and as a catalyst in chemical reactions.
特性
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-19(23)20-12-18-21-16-10-6-7-11-17(16)22(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUVDWPXMWYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5623861.png)
![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)
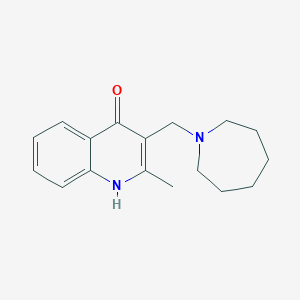
![2-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5623895.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)
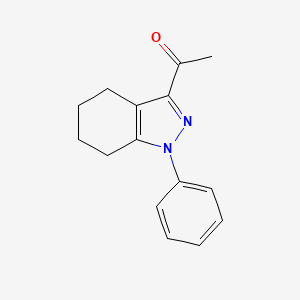
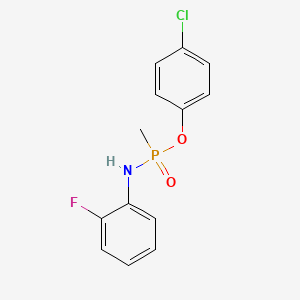
![2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)
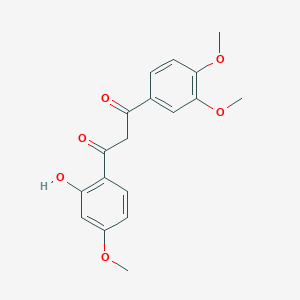
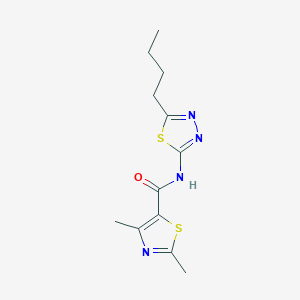
![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)